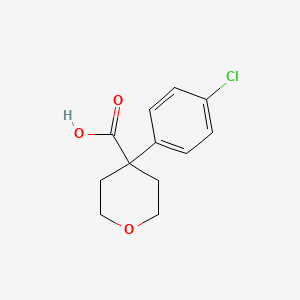

4-(4-Chlorophenyl)oxane-4-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(4-chlorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587948 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3648-57-5 | |

| Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Chlorophenyl Oxane 4 Carboxylic Acid

Retrosynthetic Analysis of the Oxane-4-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For the 4-(4-chlorophenyl)oxane-4-carboxylic acid scaffold, several logical disconnections can be proposed to devise potential synthetic routes.

The primary disconnections for the target molecule are:

C-C Bond Disconnection: The bond between the quaternary carbon C4 of the oxane ring and the 4-chlorophenyl group. This suggests an electrophilic aromatic substitution or a nucleophilic addition of an organometallic aryl species.

C-COOH Bond Disconnection: The bond between the C4 carbon and the carboxylic acid group. This points towards methods involving carboxylation, such as the hydrolysis of a nitrile or the carbonation of an organometallic intermediate.

C-O Bond Disconnection: Cleavage of the ether bonds within the oxane ring. This approach would build the heterocyclic ring from an acyclic precursor through intramolecular cyclization, such as a Williamson ether synthesis.

These disconnections lead to key precursors, or synthons, such as an oxane-4-one derivative, a 4-chlorophenyl nucleophile or electrophile, and a carboxylate synthon. The analysis prioritizes the late-stage introduction of more reactive functional groups to avoid chemoselectivity issues. amazonaws.com

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be formulated. These routes focus on constructing the carbon skeleton and introducing the necessary functional groups in a logical sequence.

The formation of the carbon framework, particularly the quaternary center at the 4-position of the oxane ring, is a critical aspect of the synthesis.

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings via electrophilic aromatic substitution. nih.gov While direct Friedel-Crafts alkylation on the oxane ring itself is not typical, analogous reactions provide a template for forming the aryl-cycloalkane bond. For instance, the synthesis of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid has been achieved through a Friedel-Crafts reaction involving cyclohexene, an acyl chloride, and chlorobenzene (B131634) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

This electrophilic substitution allows for the synthesis of monoacylated products, as the resulting ketone is deactivated towards further substitution. organic-chemistry.org The reaction typically requires a stoichiometric amount of the Lewis acid catalyst. organic-chemistry.org A similar strategy for the oxane target could involve an oxene precursor that generates a stabilized carbocation or an acylium ion, which then undergoes electrophilic attack on chlorobenzene. google.commdpi.com Dehydrative Friedel-Crafts acylations using carboxylic acids directly as acylating agents in the presence of strong Brønsted or Lewis acids have also been developed, offering a more atom-economical approach. researchgate.net

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Outcome | Reference |

| Arene | Acyl Chloride / Anhydride | AlCl₃ (stoichiometric) | CS₂, Nitrobenzene | Room Temp to Reflux | Aryl Ketone | organic-chemistry.org |

| Aromatic Ether | Carboxylic Acid | Methanesulfonic Acid / Graphite | Solvent-free | N/A | Acylated Aromatic Ether | organic-chemistry.org |

| Alkoxybenzene | Aliphatic Carboxylic Acid | Eu(NTf₂)₃ | N/A | 250 °C | Acylated Product | researchgate.net |

| Benzene | Benzoic Acid | Trifluoromethanesulfonic acid (TfOH) | N/A | Room Temp | Aromatic Ketone | mdpi.com |

An alternative to forming the C-aryl bond on a pre-existing ring is to construct the oxane ring itself through cyclization. The kinetics of forming four-membered rings like oxetanes can be slow due to ring strain, but cyclization to five- and six-membered rings is more favorable. acs.org The synthesis of substituted 4H-pyran derivatives, for example, can be achieved through multi-component condensation reactions. nih.govnih.gov

A plausible route for the oxane scaffold could involve an intramolecular Williamson ether synthesis from a diol precursor where one alcohol is converted to a good leaving group. acs.org More advanced strategies include rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization to create highly substituted oxetanes, a strategy that could be adapted for oxanes. researchgate.net Such methods allow for the rapid generation of functionalized heterocyclic building blocks. researchgate.net

A highly effective method for introducing the 4-chlorophenyl group at the C4 position involves the nucleophilic addition of an organometallic reagent to a carbonyl precursor. The key intermediate for this strategy is tetrahydropyran-4-one (oxan-4-one).

The reaction of oxan-4-one with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, would proceed via nucleophilic addition to the carbonyl carbon. A subsequent acidic workup would yield the tertiary alcohol, 4-(4-chlorophenyl)oxan-4-ol. This intermediate is pivotal as it possesses the complete carbon skeleton, and the hydroxyl group serves as a handle for the subsequent introduction of the carboxylic acid functionality. Syntheses of analogous structures, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, often utilize a 1-(4-chlorophenyl)-containing starting material in a multi-component reaction, highlighting the utility of incorporating this moiety early in the synthesis. dundee.ac.uk

With the 4-(4-chlorophenyl)oxan-4-ol intermediate in hand, the final step is the introduction of the carboxylic acid group at the same C4 position. This requires replacing the tertiary hydroxyl group with a carboxyl group, a non-trivial transformation. A common and effective method for installing a carboxylic acid is through the hydrolysis of a nitrile.

The conversion of the tertiary alcohol to the target carboxylic acid can be envisioned as a two-step process:

Cyanation: The hydroxyl group is first converted into a cyano group. This can be achieved under acidic conditions, for example, using trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid catalyst. The reaction likely proceeds via an Sₙ1-type mechanism involving the formation of a stabilized tertiary carbocation at C4, which is then trapped by the cyanide nucleophile.

Hydrolysis: The resulting 4-cyano-4-(4-chlorophenyl)oxane intermediate is then subjected to hydrolysis under either acidic or basic conditions. This process converts the nitrile functional group into a carboxylic acid, yielding the final product, this compound.

The functionalization of ubiquitous handles like carboxylic acids has become a significant area of research, with modern methods enabling their direct use in various transformations. princeton.edunih.gov While many methods focus on the derivatization of existing carboxylic acids, the fundamental nitrile hydrolysis route remains a robust and reliable method for their synthesis. nih.gov

Table 2: Proposed Synthetic Pathway from Oxan-4-one

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | Tetrahydropyran-4-one | 1. 4-Chlorophenylmagnesium bromide2. H₃O⁺ | 4-(4-Chlorophenyl)oxan-4-ol | Grignard Addition |

| 2 | 4-(4-Chlorophenyl)oxan-4-ol | TMSCN, Lewis Acid (e.g., BF₃·OEt₂) | 4-Cyano-4-(4-chlorophenyl)oxane | Nucleophilic Substitution (Cyanation) |

| 3 | 4-Cyano-4-(4-chlorophenyl)oxane | H₃O⁺, heat or NaOH, H₂O, heat | This compound | Nitrile Hydrolysis |

Carbon-Carbon Bond Formation Strategies

Stereochemical Considerations in Synthesis

The structure of this compound features a quaternary stereocenter at the C4 position of the oxane ring. The creation of such a center, particularly in an enantioselective manner, presents a significant synthetic challenge. While specific stereoselective syntheses of this exact compound are not extensively detailed in the literature, the principles governing its formation can be inferred from analogous transformations used to create substituted tetrahydropyrans (THPs).

The control of stereochemistry is a critical aspect of synthesizing substituted oxane rings. Methodologies like the Prins cyclization and the oxa-Michael addition are powerful tools for constructing the tetrahydropyran (B127337) skeleton with a high degree of stereocontrol. nih.govmdpi.com

Diastereoselectivity: The relative orientation of substituents on the oxane ring is governed by diastereoselectivity. Many cyclization reactions proceed through chair-like transition states, which thermodynamically favor placing bulky substituents in equatorial positions to minimize steric hindrance. nih.gov

Prins Cyclization: This reaction, involving the cyclization of a homoallylic alcohol with an aldehyde, is a robust method for forming functionalized tetrahydropyrans. ntu.edu.sg The stereochemical outcome is often highly predictable, with the reaction typically proceeding through a chair-like transition state to yield products with a cis-relationship between substituents at the C2 and C6 positions. nih.govbeilstein-journals.org For example, indium trichloride (B1173362) has been shown to mediate cyclizations between homoallyl alcohols and aldehydes, yielding polysubstituted tetrahydropyrans with excellent diastereoselectivity that is directly correlated with the geometry of the starting homoallyl alcohol. nih.gov

Intramolecular Michael Addition (Oxa-Michael Reaction): This is another prevalent strategy for constructing THP rings. mdpi.com The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system can be highly diastereoselective. mdpi.com For instance, a tandem sequence involving an Aldol reaction, Knoevenagel condensation, and an intramolecular Michael addition has been used to produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgnih.gov The stereochemistry is often under thermodynamic control, leading to the most stable isomer. acs.org

Enantioselectivity: Achieving enantioselectivity—the preferential formation of one enantiomer over the other—requires the use of chiral catalysts or auxiliaries. The synthesis of molecules with quaternary stereocenters, like the spirocyclic ethers analogous to the target compound, is a key area of research in asymmetric catalysis. acs.org

Organocatalysis: Chiral small molecules, or organocatalysts, have emerged as powerful tools for enantioselective synthesis. Chiral phosphoric acids, for instance, have been used to catalyze intramolecular oxa-Michael cyclizations to yield spirocyclic tetrahydropyrans with high enantioselectivity (up to 99%). whiterose.ac.uk Similarly, bifunctional iminophosphorane (BIMP) catalysts have been developed for the enantioselective oxa-Michael reaction of alcohols, providing access to a broad scope of substituted tetrahydrofurans and tetrahydropyrans with excellent enantiomeric ratios. acs.org

Metal Catalysis: Chiral metal complexes are also widely used. Copper-catalyzed enantioselective carboetherification of alkenols has been demonstrated as a powerful method for synthesizing spirocyclic ethers, forming two rings and a fully substituted chiral carbon center in a single step with up to 99% enantiomeric excess. nih.gov

The following table summarizes catalyst systems used in analogous enantioselective cyclizations to form cyclic ethers.

| Catalyst Type | Reaction Type | Key Features | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Intramolecular Oxa-Michael Addition | Used for the synthesis of 2,2'- and 3,3'-spirocyclic THPs. | Up to 99% ee | whiterose.ac.uk |

| Bifunctional Iminophosphorane (BIMP) | Intramolecular Oxa-Michael Addition | Effective for low electrophilicity Michael acceptors; broad substrate scope. | Up to 99.5:0.5 er | acs.org |

| Copper(I) / Chiral Ligand | Carboetherification of Alkenols | Forms two rings and a quaternary stereocenter in one step from acyclic precursors. | Up to 99% ee | nih.gov |

| Peptide-based Catalysts | Atroposelective Bromination | Demonstrates high enantioinduction in creating axial chirality in related heterocyclic systems. | Up to 96:4 er | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic efforts are increasingly focused on developing methods that are not only efficient and selective but also environmentally benign. This involves the use of advanced techniques like microwave-assisted synthesis and the application of green chemistry principles, such as catalysis and the use of sustainable reagents. rsc.org

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. This technique is particularly valuable for reactions requiring high temperatures, such as metal-catalyzed cross-coupling and carbonylation reactions. researchgate.net

The introduction of the carboxylic acid moiety onto an aryl ring, a key step in a potential synthesis of the target molecule, can be achieved via carbonylation of an aryl halide. Microwave irradiation has been successfully applied to these transformations, offering a practical and efficient alternative to traditional methods that often require high pressures of carbon monoxide gas. organic-chemistry.org For example, molybdenum hexacarbonyl, Mo(CO)₆, can serve as a solid source of carbon monoxide, eliminating the need to handle the toxic gas directly. researchgate.net Efficient molybdenum-mediated carbonylation of various aryl halides with nucleophiles has been achieved using microwave heating, leading to the formation of amides, esters, and acids in excellent yields. organic-chemistry.org

The table below presents examples of microwave-assisted carbonylation reactions of aryl halides, which are relevant to the synthesis of the aryl carboxylic acid portion of the target molecule.

| Aryl Halide | CO Source | Catalyst/Mediator | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide | Mo(CO)₆ | None (Mediated) | 130–160 °C, Microwave | Amide/Ester/Acid | Good to Excellent | organic-chemistry.org |

| Aryl Bromide | Mo(CO)₆ | None (Mediated) | 150–200 °C, Microwave | Amide/Ester/Acid | Good to Excellent | organic-chemistry.org |

| (Hetero)aryl Halide | Mo(CO)₆ | Palladium | Microwave | Amide | Not specified | researchgate.net |

| Aryl Bromide | N/A (C-H Arylation) | Palladium (ligand-free) | Microwave, GVL solvent | Arylthiophene | Good | rsc.org |

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. The synthesis of the oxane ring and the functionalization of the aryl group in this compound can both be facilitated by specific catalytic systems.

Organocatalysis involves the use of small, chiral organic molecules to catalyze chemical transformations. researchgate.net This field has provided powerful methods for the asymmetric synthesis of heterocyclic compounds. The enantioselective intramolecular oxa-Michael addition is a prime example where organocatalysts can facilitate the formation of the tetrahydropyran ring with high stereocontrol. acs.orgntu.edu.sg This approach is highly relevant for establishing the C4 quaternary stereocenter in the target molecule.

Various classes of organocatalysts have been employed for these cyclizations:

Chiral Amines: Proline and its derivatives can activate α,β-unsaturated carbonyl compounds by forming chiral enamines, facilitating subsequent nucleophilic attack. researchgate.net

Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts can activate electrophiles and organize transition states through hydrogen bonding, leading to high levels of enantioselectivity in reactions like oxa-Michael additions. whiterose.ac.ukrsc.org

Bifunctional Catalysts: Catalysts containing both a Brønsted acid and a Brønsted base moiety can simultaneously activate both the nucleophile (the alcohol) and the electrophile (the Michael acceptor), leading to highly efficient and stereoselective cyclizations. acs.org

Transition metal catalysis offers a wide array of reactions for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of the target molecule, metal-catalyzed carboxylation is a particularly attractive strategy for installing the carboxylic acid group onto the chlorophenyl ring.

A key green chemistry approach is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock. Nickel-catalyzed reductive carboxylation of aryl halides with CO₂ has emerged as a powerful method for preparing valuable aryl carboxylic acids. nih.gov These reactions typically involve:

A nickel catalyst, such as (PPh₃)₂NiCl₂.

A stoichiometric metallic reductant, like manganese (Mn) or zinc (Zn) powder, to facilitate the catalytic cycle.

A source of CO₂ (often at atmospheric pressure).

Mechanistic studies have shown that these reactions proceed through a complex catalytic cycle involving Ni(0), Ni(I), and Ni(II) oxidation states. The reductant (e.g., Mn) is not only crucial for regenerating the active catalyst but also generates a Lewis acidic species (e.g., Mn(II)) that promotes the reaction. nih.gov This methodology allows for the conversion of readily available aryl halides into their corresponding carboxylic acids under relatively mild conditions. nih.gov Beyond carboxylation, other metal-catalyzed reactions, such as electrophotochemical protocols, are being developed for the functionalization of carboxylic acids themselves. nih.gov

Catalyst Systems in Oxane Derivative Synthesis

Purity and Yield Optimization Studies for this compound

A plausible and common synthetic route for this compound involves the carboxylation of a Grignard reagent. This method is widely employed for the preparation of carboxylic acids from corresponding halides. The optimization of such a process would involve a multi-faceted approach, addressing both the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

Detailed research findings have demonstrated that the yield of Grignard reactions can be significantly influenced by the reaction conditions. For instance, the use of an excess of the Grignard reagent is a common strategy to drive the reaction to completion and to account for any reagent that may be quenched by trace amounts of water. Furthermore, maintaining strictly anhydrous conditions is crucial, as Grignard reagents are highly reactive towards protic solvents.

The selection of an appropriate solvent is another critical factor. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are typically employed for Grignard reactions due to their ability to solvate the magnesium center, which is essential for the formation and stability of the organomagnesium intermediate. The choice between different ethereal solvents can impact the reaction rate and yield.

Following the carboxylation step, the purification of this compound is essential to remove unreacted starting materials, by-products, and impurities. Recrystallization is a standard and effective technique for the purification of solid carboxylic acids. The success of recrystallization is highly dependent on the choice of solvent, as the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For aromatic carboxylic acids, a common purification strategy involves converting the acid to its sodium salt, which can be recrystallized from an aqueous solution. Subsequent acidification then regenerates the purified carboxylic acid.

To illustrate the impact of reaction parameters on the synthesis, hypothetical optimization studies are presented in the following data tables. These tables showcase how systematic adjustments to the synthetic methodology can lead to improved outcomes in terms of both yield and purity.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Grignard Reagent : CO₂) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diethyl Ether | 0 | 1.1 : 1 | 2 | 65 |

| 2 | Tetrahydrofuran (THF) | 0 | 1.1 : 1 | 2 | 72 |

| 3 | Tetrahydrofuran (THF) | -78 | 1.1 : 1 | 2 | 78 |

| 4 | Tetrahydrofuran (THF) | -78 | 1.5 : 1 | 2 | 85 |

| 5 | Tetrahydrofuran (THF) | -78 | 1.5 : 1 | 4 | 84 |

| Entry | Recrystallization Solvent | Crude Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|---|

| 1 | Ethanol/Water | 90 | 95 | 85 |

| 2 | Toluene | 90 | 97 | 80 |

| 3 | Ethyl Acetate/Hexane | 90 | 98 | 75 |

| 4 | Aqueous NaOH then HCl precipitation | 90 | >99 | 90 |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR data offer a detailed view of the chemical environment of each nucleus within the compound.

The predicted ¹H NMR spectrum of 4-(4-Chlorophenyl)oxane-4-carboxylic acid is expected to show distinct signals for the protons of the oxane ring and the substituted phenyl group. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm.

The protons on the oxane ring are diastereotopic, meaning they are chemically non-equivalent, which would result in more complex splitting patterns. The protons on carbons adjacent to the oxygen atom (C2 and C6) are expected to be the most deshielded within the ring system. The protons on the phenyl ring are expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetrical substitution pattern.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | broad singlet |

| Phenyl (H-2', H-6') | ~7.45 | doublet |

| Phenyl (H-3', H-5') | ~7.35 | doublet |

| Oxane (H-2ax, H-6ax) | ~3.80 | doublet of triplets |

| Oxane (H-2eq, H-6eq) | ~3.65 | doublet of triplets |

| Oxane (H-3ax, H-5ax) | ~2.30 | multiplet |

Note: The presented data is based on computational predictions and may differ from experimental values.

The predicted ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The quaternary carbon of the oxane ring, to which both the phenyl group and the carboxylic acid are attached, will also be significantly deshielded. The carbons of the phenyl ring will show four distinct signals due to symmetry.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | ~178 |

| Phenyl (C-1') | ~140 |

| Phenyl (C-4') | ~134 |

| Phenyl (C-2', C-6') | ~129 |

| Phenyl (C-3', C-5') | ~128 |

| Oxane (C-2, C-6) | ~65 |

| Oxane (C-4) | ~45 |

Note: The presented data is based on computational predictions and may differ from experimental values.

To unequivocally confirm the structure of this compound, several two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show correlations between the protons on C2 and C3, and between the protons on C5 and C6 of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the oxane and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected from the protons on C2/C6 to the quaternary carbon C4, and from the phenyl protons to the quaternary carbon C4, confirming the connectivity of the major structural fragments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This data is crucial for confirming the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Calculated Exact Mass

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|

| C₁₂H₁₃³⁵ClO₃ | 241.0599 |

Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable information about the compound's structure. Key predicted fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da).

Cleavage of the oxane ring: The oxane ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like formaldehyde (B43269) (CH₂O).

Fragmentation of the chlorophenyl group: The chlorophenyl moiety can also fragment, for instance, by the loss of a chlorine radical.

Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 241.06 | 196.03 | COOH |

| 241.06 | 111.01 | C₇H₈O₃ |

Note: The fragmentation pattern is predicted based on the chemical structure and general fragmentation rules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by the vibrational modes of the carboxylic acid and the oxane ring.

Characteristic Vibrational Frequencies of Carboxylic Acid and Oxane Groups

The carboxylic acid group gives rise to several distinct and readily identifiable absorption bands in the IR spectrum. One of the most prominent features is the O-H stretching vibration, which appears as a very broad and strong band in the region of 3300-2500 cm⁻¹. nist.govnih.gov The significant broadening of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which typically exist as hydrogen-bonded dimers in the solid state. nih.govnist.gov

Another key diagnostic peak for the carboxylic acid group is the C=O (carbonyl) stretching vibration. This absorption is typically strong and sharp, occurring in the range of 1760-1690 cm⁻¹. nih.gov The precise position of this band can be influenced by factors such as dimerization and conjugation. nih.gov In the case of saturated carboxylic acids, the C=O stretch is often observed around 1725-1700 cm⁻¹. The spectrum also features a C-O stretching vibration, which appears between 1320 and 1210 cm⁻¹, and O-H bending vibrations, which can be found in the regions of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. nih.gov

The oxane (tetrahydropyran) ring exhibits characteristic C-H and C-O stretching vibrations. The C-H stretching of the methylene (B1212753) groups in the ring typically appears in the 2950-2850 cm⁻¹ region, often superimposed on the broad O-H band of the carboxylic acid. The C-O-C stretching of the ether linkage within the oxane ring gives rise to a strong absorption band in the fingerprint region, generally between 1150 and 1070 cm⁻¹.

While a specific spectrum for this compound is not publicly available, the IR spectrum of the closely related compound, 1-(4-chlorophenyl)-1-cyclohexane-carboxylic acid, provides representative data. In its gas-phase IR spectrum, characteristic absorptions for the carboxylic acid group are prominent.

Interactive Table: Representative IR Data for a Structurally Similar Compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Functional Group |

| O-H Stretch | 3300-2500 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic/Aliphatic) | 3100-2850 | Medium to Strong, Sharp | Aryl, Oxane |

| C=O Stretch | 1760-1690 | Strong, Sharp | Carboxylic Acid |

| C-C Stretch (in-ring) | 1600-1400 | Medium to Weak | Aromatic |

| O-H Bend | 1440-1395 | Medium | Carboxylic Acid |

| C-O Stretch | 1320-1210 | Medium | Carboxylic Acid |

| C-O-C Stretch | 1150-1070 | Strong | Oxane (Ether) |

| C-H "oop" | 900-675 | Medium to Strong | Aromatic |

Crystallographic Analysis (where available for related structures)

While the crystal structure of this compound itself has not been reported, analysis of closely related structures provides significant insight into its likely solid-state conformation and intermolecular interactions. A relevant example is the crystal structure of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid. medchemexpress.com

In the crystal structure of this related compound, the 1,3-dioxane (B1201747) ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. medchemexpress.com The bulky 4-chlorophenyl substituent is found in an equatorial position to minimize steric hindrance. medchemexpress.com A key feature of the crystal packing is the formation of dimers through O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules. medchemexpress.com This is a very common and stable supramolecular synthon for carboxylic acids.

Based on this related structure, it can be inferred that this compound would also likely exhibit a chair conformation for the oxane ring with the 4-chlorophenyl and carboxylic acid groups attached to the same carbon. The solid-state structure would be expected to be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid functions, leading to the formation of centrosymmetric dimers.

Interactive Table: Crystallographic Data for a Related Dioxane Structure

| Parameter | 2-(4-Chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 12.655(3) |

| b (Å) | 8.260(2) |

| c (Å) | 24.380(6) |

| β (°) | 92.533(2) |

| V (ų) | 2545.89(11) |

| Z | 8 |

| Key Feature | Dimer formation via O-H···O hydrogen bonding |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. Density Functional Theory (DFT) is a common method used for these calculations, offering a balance between accuracy and computational cost.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. edu.krdirjweb.com A smaller gap suggests higher reactivity.

For a molecule like 4-(4-Chlorophenyl)oxane-4-carboxylic acid, the HOMO is likely to be localized on the electron-rich chlorophenyl ring, while the LUMO may be distributed over the carboxylic acid group, which can act as an electron acceptor. The precise energies and distributions would be determined by specific DFT calculations.

Table 1: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific computational results for this compound are not publicly available.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interactions. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), susceptible to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, making these sites potential hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Conformational Analysis of the Oxane Ring and Substituents

The oxane ring in this compound can adopt various conformations, with the chair conformation being the most stable. In this chair form, the substituents—the 4-chlorophenyl group and the carboxylic acid group—can be oriented in either axial or equatorial positions.

Computational methods can be used to calculate the energies of these different conformations to determine the most stable arrangement. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. For the title compound, it is expected that the conformation with both the 4-chlorophenyl and carboxylic acid groups in equatorial positions would be the most energetically favorable. However, electrostatic interactions can also play a significant role in determining conformational preferences in substituted tetrahydropyrans. nih.govacs.org

Table 2: Hypothetical Relative Energies of Conformers of this compound

| 4-Chlorophenyl Position | Carboxylic Acid Position | Relative Energy (kcal/mol) |

| Equatorial | Equatorial | 0 (most stable) |

| Equatorial | Axial | +2.5 |

| Axial | Equatorial | +3.0 |

| Axial | Axial | +5.5 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific computational studies.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, particularly its interactions with its environment, such as a solvent or a biological target like a protein. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For instance, an MD simulation of this compound in water could reveal how water molecules arrange around the solute, highlighting the role of the carboxylic acid group in forming hydrogen bonds. If a potential biological target is known, MD simulations can be used to study the binding process, the stability of the resulting complex, and the key intermolecular interactions involved. Studies on similar molecules like oxane have been used to understand their penetration through biological membranes. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are then used to predict the activity or properties of new, untested compounds.

To build a QSAR or QSPR model, various molecular descriptors that quantify different aspects of the molecular structure are calculated. For this compound, relevant descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges can be used to model interactions based on electronic effects.

Steric Descriptors: Molecular weight, volume, and surface area can describe the size and shape of the molecule, which are important for binding to a receptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes and its solubility.

For predicting biological activity, a QSAR model might find that a combination of electronic and steric descriptors is important. For predicting a property like aqueous solubility, a QSPR model would likely rely heavily on descriptors related to polarity and hydrophobicity. nih.govresearchgate.net

Reactivity and Derivatization Chemistry of 4 4 Chlorophenyl Oxane 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of chemical reactivity in the molecule, readily undergoing a variety of transformations such as esterification, amidation, reduction, and decarboxylation.

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy.

Esterification: The formation of esters from 4-(4-chlorophenyl)oxane-4-carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (typically with a catalyst like sulfuric acid or tosic acid), is a common approach. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be performed under milder, non-acidic conditions. This often involves activating the carboxylic acid first, for example, by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions with sterically hindered or acid-sensitive alcohols. orgsyn.org

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is because amines are basic and would simply form a salt with the unactivated carboxylic acid. A wide array of coupling reagents has been developed for this purpose. sci-hub.seresearchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting the formation of the amide bond under mild conditions. researchgate.net Boric acid has also been explored as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org

| Transformation | Reagent/Catalyst System | Conditions | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Heat, often with excess alcohol | Classic Fischer esterification; reversible reaction. masterorganicchemistry.comchemguide.co.uk |

| Esterification | Alcohol (e.g., ROH), DCC, DMAP (cat.) | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates. orgsyn.org |

| Amidation | Amine (e.g., RNH₂), Coupling Reagent (e.g., EDC, BOP-Cl) | Room temperature, aprotic solvent | Standard method for amide bond formation. orgsyn.org |

| Amidation | Amine (e.g., RNH₂), Boric Acid (cat.) | Heat, often with water removal | A "green" alternative to standard coupling reagents. orgsyn.org |

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group into a hydroxymethyl group. chemguide.co.uklibretexts.org The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the intermediate alkoxide and liberate the alcohol. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids. libretexts.orglibretexts.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. The intermediate aldehyde is more reactive than the starting carboxylic acid, making it susceptible to further reduction to the primary alcohol. chemguide.co.uklibretexts.org Therefore, this conversion cannot be achieved with powerful reducing agents like LiAlH₄. To isolate the aldehyde, the reactivity of the carboxylic acid must be modified, or a less reactive hydride donor must be used. One strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to an aldehyde using a hindered, less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

| Desired Product | Reagent | Typical Outcome |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Complete reduction of the -COOH group to -CH₂OH. libretexts.org |

| Primary Alcohol | Sodium borohydride (NaBH₄) | No reaction; NaBH₄ is not strong enough. libretexts.org |

| Aldehyde | Direct reduction is not feasible | The aldehyde intermediate is over-reduced to the alcohol. libretexts.org |

| Aldehyde | 1. Conversion to acid chloride (e.g., with SOCl₂) 2. LiAlH(Ot-Bu)₃ | Indirect method to achieve partial reduction to the aldehyde. libretexts.org |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For most carboxylic acids, this reaction requires high temperatures and is often facilitated by specific structural features. The subject molecule, having a carboxyl group on a tertiary carbon, may undergo decarboxylation under thermal stress. Research on the related compound, tetrahydropyran-4,4-dicarboxylic acid, shows that decarboxylation to form tetrahydropyran-4-carboxylic acid occurs at elevated temperatures of 120-130°C in a solvent like xylene. ijprajournal.com This suggests that the thermal removal of the carboxylic acid group from this compound is plausible, though likely requiring harsh conditions. Decarboxylative pathways can also be part of cascade reactions, such as decarboxylative Michael additions, although this has not been specifically documented for this compound. nih.gov

Reactions Involving the Oxane Ring

The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike strained cyclic ethers such as oxetanes (four-membered rings), the oxane ring is generally stable and unreactive under most conditions. researchgate.net

The oxane ring lacks the significant ring strain that makes smaller cyclic ethers like epoxides and oxetanes susceptible to nucleophilic ring-opening reactions. researchgate.netacs.org Consequently, the oxane ring in this compound is highly resistant to cleavage. Ring-opening would only be expected to occur under forcing conditions, such as with very strong Lewis or Brønsted acids at high temperatures, which would protonate the ether oxygen and facilitate cleavage. Such harsh conditions would likely lead to decomposition or side reactions at other parts of the molecule. Therefore, ring-opening is not considered a synthetically useful or common reaction pathway for this compound.

Direct functionalization of the C-H bonds on the saturated oxane ring is difficult due to their low reactivity. Unlike activated C-H bonds (e.g., adjacent to a carbonyl group), the methylene (B1212753) hydrogens of the oxane ring are chemically inert. Reactions such as hydroxylation or halogenation on the ring would typically require harsh, high-energy conditions involving radical intermediates. These types of reactions are generally non-selective and are not commonly employed for the controlled derivatization of such molecules. The scientific literature does not provide established protocols for the selective functionalization of the oxane ring in this specific compound.

Reactions Involving the Chlorophenyl Group

The presence of the 4-chlorophenyl substituent on the oxane ring at a quaternary carbon introduces a site for a variety of chemical modifications. The reactivity of this aromatic ring is influenced by the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom, as well as the bulky, electron-withdrawing nature of the oxane-4-carboxylic acid moiety attached to it.

Aromatic Substitution Reactions

The primary aromatic substitution reactions involving the chlorophenyl group of this compound are electrophilic and nucleophilic aromatic substitutions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho or para to the chlorine. However, the bulky oxane-4-carboxylic acid group at the para position sterically hinders the approach of electrophiles to that site. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the chlorine atom (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, this reaction would be expected to yield 4-(4-chloro-3-nitrophenyl)oxane-4-carboxylic acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) onto the aromatic ring. This is typically achieved using a halogen in the presence of a Lewis acid catalyst. The expected product would be a di-halogenated phenyl ring.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. However, Friedel-Crafts reactions are often limited on deactivated rings, and the presence of the electron-withdrawing carboxylic acid and chloro groups may hinder these transformations. researchgate.netorganic-chemistry.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(4-chloro-3-nitrophenyl)oxane-4-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 4-(3-bromo-4-chlorophenyl)oxane-4-carboxylic acid |

Nucleophilic Aromatic Substitution (SNA r):

Nucleophilic aromatic substitution is generally challenging on aryl chlorides unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. In the case of this compound, the oxane-4-carboxylic acid group is electron-withdrawing, but may not be sufficient to activate the ring for facile SNAr reactions under standard conditions. researchgate.netnih.govlibretexts.orgyoutube.comnih.gov For a nucleophilic attack to occur, forcing conditions such as high temperatures, high pressures, and the use of strong nucleophiles might be necessary. The reaction would involve the displacement of the chloride ion by a nucleophile.

Cross-Coupling Reactions for Further Functionalization

The carbon-chlorine bond in the chlorophenyl group provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules and for modifying the properties of the parent compound.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, effectively replacing the chlorine atom with an aryl, heteroaryl, or vinyl group. The reaction is generally tolerant of a wide range of functional groups, including carboxylic acids. libretexts.orgresearchgate.netyoutube.commdpi.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-([1,1'-Biphenyl]-4-yl)oxane-4-carboxylic acid |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-(4-(Thiophen-2-yl)phenyl)oxane-4-carboxylic acid |

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This is a versatile method for the synthesis of arylamines. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The bulky substituent at the para position of the chlorophenyl ring might influence the reaction kinetics. researchgate.netorganic-chemistry.orgresearchgate.netnih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |

| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 4-(4-Morpholinophenyl)oxane-4-carboxylic acid |

| This compound | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 4-(4-(Phenylamino)phenyl)oxane-4-carboxylic acid |

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comorganic-chemistry.org This reaction is useful for introducing alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(4-(Phenylethynyl)phenyl)oxane-4-carboxylic acid |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-(4-((Trimethylsilyl)ethynyl)phenyl)oxane-4-carboxylic acid |

Stability and Isomerization Phenomena of Oxane Carboxylic Acids

The stability of this compound is primarily determined by the integrity of the oxane (tetrahydropyran) ring and the carboxylic acid group. Potential degradation pathways include decarboxylation, ring-opening, and isomerization.

Stability of the Oxane Ring:

The tetrahydropyran (B127337) ring is generally a stable saturated heterocycle. It is resistant to a range of reaction conditions. However, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack, potentially leading to ring-opening. khanacademy.org The stability of the ring is also influenced by the substituents. The presence of a bulky 4-aryl-4-carboxylic acid group can introduce ring strain, which might affect its stability under harsh conditions. Studies on related tetrahydropyran derivatives suggest good stability under normal storage and many synthetic conditions. nih.gov

Decarboxylation:

Carboxylic acids can undergo decarboxylation (loss of CO₂) upon heating. The ease of decarboxylation depends on the stability of the carbanion formed upon removal of the carboxyl group. In the case of this compound, the resulting carbanion at a tertiary carbon atom would be relatively unstable, suggesting that high temperatures would be required for decarboxylation. stackexchange.com For instance, the decarboxylation of the related tetrahydropyran-4,4-dicarboxylic acid to tetrahydropyran-4-carboxylic acid requires temperatures of 120-130°C. ijprajournal.com It is plausible that the 4-aryl substituted analogue would require similar or even more forcing conditions. nih.govorganic-chemistry.org

Isomerization:

Analytical Methodologies for 4 4 Chlorophenyl Oxane 4 Carboxylic Acid and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-(4-chlorophenyl)oxane-4-carboxylic acid. These methods separate the analyte from a mixture based on its differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the compound's hydrophobicity. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for carboxylic acids, as it controls their ionization state, which in turn affects retention time and peak shape. Analysis is often performed at a low pH to suppress the ionization of the carboxylic acid group, leading to better retention and more symmetrical peaks. mdpi.com

For quantification, a UV detector is commonly used, as the chlorophenyl group in the molecule provides strong UV absorbance. nih.gov A suitable wavelength, often around 225-282 nm, is selected for maximum sensitivity. nih.govpensoft.net The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. nih.govpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction. nih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) | Elutes the compound from the column. pensoft.net |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. pensoft.net |

| Column Temperature | 30 °C | Ensures reproducible retention times. pensoft.net |

| Detection | UV at 225 nm | Quantifies the analyte based on UV absorbance. pensoft.net |

| Injection Volume | 20 µL | Volume of sample introduced into the system. pensoft.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound is not sufficiently volatile or thermally stable for direct GC analysis due to its polar carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable ester derivative. nih.govnih.gov

This process involves reacting the carboxylic acid with a derivatizing agent, such as an alkylating agent (e.g., using diazomethane (B1218177) or an alcohol with an acid catalyst) or a silylating agent (e.g., BSTFA), to form the corresponding methyl, ethyl, or trimethylsilyl (B98337) ester. These derivatives have significantly lower boiling points and are more suitable for GC analysis. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a nonpolar or medium-polarity phase like 4% SE-30 + 6% OV-210) depends on the specific derivative. nih.gov Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most commonly mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and identifying trace amounts of compounds in complex mixtures. It combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov

After separation on an LC column, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). nih.gov The precursor ion (the ionized molecule of this compound) is selected and then fragmented to produce characteristic product ions. The specific transition from the precursor ion to a product ion can be monitored using Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise, allowing for very low limits of detection. nih.gov Derivatization can also be employed to enhance ionization efficiency in the MS source. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Carboxylic Acid Detection

| Parameter | Setting | Function |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates ions from the analyte molecules. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | Selects and fragments ions for MS/MS analysis. researchgate.net |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Declustering Potential | Optimized (e.g., 110 V) | Prevents ion clusters from entering the mass analyzer. nih.gov |

| Collision Energy | Optimized | Controls the fragmentation of the precursor ion. |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the 4-chlorophenyl group (a chromophore) in this compound allows for its direct quantification using this method.

A solution of the compound is placed in a cuvette, and UV light is passed through it. The amount of light absorbed at a specific wavelength (the wavelength of maximum absorbance, λmax) is directly proportional to the concentration of the compound in the solution, according to the Beer-Lambert law. For compounds containing a phenyl ring, the λmax is typically in the 200-300 nm range. nih.govnih.gov A calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Sample Preparation Strategies for Biological Matrices

Analyzing this compound in biological matrices such as blood, plasma, or urine presents a significant challenge due to the complexity of these samples. nih.govnih.gov Effective sample preparation is crucial to remove interfering substances (like proteins and salts) and concentrate the analyte before analysis. nih.gov

Common strategies include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent. The pH of the aqueous sample is adjusted to ensure the carboxylic acid is in its neutral, more organic-soluble form. After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and reconstituted in a suitable solvent for analysis. dphen1.com

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of sorbents (e.g., reversed-phase, ion-exchange) can be used to achieve optimal separation. nih.gov

The choice of sample preparation method depends on the analyte's properties, the nature of the biological matrix, the required sensitivity, and the analytical technique to be used. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)oxane-4-carboxylic acid, and how can intermediates be optimized?

- Methodology : A multi-step synthesis approach is typically employed. Begin with condensation of 4-chlorobenzaldehyde with a cyclic ketone (e.g., tetrahydropyranone) to form the oxane ring. Cyclization can be achieved using acid catalysts (e.g., H₂SO₄) or transition metals (e.g., palladium) under reflux in polar aprotic solvents like DMF. Post-functionalization introduces the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or CrO₃ . Intermediate purity should be monitored via TLC or HPLC (>98% purity recommended ).

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ ~7.3–7.5 ppm for chlorophenyl) and oxane ring protons (δ ~3.5–4.5 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity assessment (retention time matching, ≥98% ).

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The compound serves as a versatile intermediate:

- Heterocyclic Synthesis : The oxane ring and chlorophenyl group enable participation in cycloaddition or nucleophilic substitution reactions to form fused heterocycles (e.g., oxazolo derivatives ).

- Pharmacophore Development : The carboxylic acid moiety allows conjugation with amines or alcohols to generate amides/esters for bioactivity screening .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodology :

- Catalyst Screening : Test Pd/C, Cu(I) salts, or organocatalysts for cyclization efficiency.

- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.

- Temperature Control : Gradual heating (70–100°C) minimizes decomposition.

- Workup Strategies : Use acid-base extraction to isolate the carboxylic acid (pH ~2–3) .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

- Methodology :

- X-ray Crystallography : Resolve stereochemistry of the oxane ring and substituent orientation.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic protons in the oxane ring).

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution-phase studies .

Q. How does the 4-chlorophenyl group influence electronic and steric effects in reactivity?

- Methodology :

- Electronic Effects : The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophilic substitution to the para position. This enhances stability in oxidation reactions (e.g., resistance to ring hydroxylation ).

- Steric Effects : The bulky oxane ring may hinder nucleophilic attack at the carboxylic acid, requiring bulky bases (e.g., DIPEA) for efficient amide coupling .

Q. What strategies mitigate data contradictions in biological activity studies?

- Methodology :

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.

- Control Experiments : Use structurally similar analogs (e.g., 4-fluorophenyl derivatives) to isolate the role of the Cl group.

- Cross-Validation : Compare results across assays (e.g., antimicrobial vs. cytotoxicity) to distinguish target-specific effects .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.